洛克尼莫
描述
Roquinimex is a derivative of quinoline that presents immunostimulant properties . Its effects are suggested to increase the activity of NK cells and macrophage cytotoxicity . Additionally, roquinimex is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha .
Molecular Structure Analysis
Roquinimex has a molecular formula of C18H16N2O3 . Its average mass is 308.331 Da and its monoisotopic mass is 308.116089 Da .Chemical Reactions Analysis
Roquinimex is known to inhibit angiogenesis and to decrease the synthesis of TNF alpha . It is also known to increase the activity of NK cells and macrophage cytotoxicity .Physical And Chemical Properties Analysis
Roquinimex has a molecular formula of C18H16N2O3 . Its average mass is 308.331 Da and its monoisotopic mass is 308.116089 Da .科学研究应用
Immunotherapy After Bone Marrow Transplantation
- Scientific Field : Oncology and Immunology .
- Summary of Application : Roquinimex is an immunomodulator known to stimulate cellular immune responses. It is currently used for immunotherapy after bone marrow transplantation (BMT). One of the major features of this compound is an enhancement of natural killer (NK) cell activity and numbers .
- Methods of Application : In cultures supplemented with recombinant interleukin 2 (rIL-2) (1000 U ml-') and Roquinimex a significant increase in NK and LAK function was observed without a parallel increase in cell numbers .
- Results or Outcomes : NK cell numbers and activity were both increased when cultures with rIL-2 (10 U ml- ') were supplemented with Roquinimex. These results confirm findings obtained in vivo and in vitro in the murine system .
Treatment of Myeloid Leukemias
- Scientific Field : Hematology .
- Summary of Application : Roquinimex has been used following autologous bone marrow transplantation for myeloid leukemias .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex following autologous bone marrow transplantation .
- Results or Outcomes : The outcomes of this application are currently under investigation, with ongoing clinical trials in acute myelogenous leukemia and chronic myelogenous leukemia .
Treatment of Psoriasis
- Scientific Field : Dermatology .
- Summary of Application : Roquinimex has been investigated for its effect on imiquimod (IMQ)-induced mouse model as a novel treatment for psoriasis .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the topical application of Roquinimex .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Amelioration of Autoimmune Manifestations
- Scientific Field : Immunology .
- Summary of Application : Roquinimex’s immunomodulatory properties have proven useful in the amelioration of the autoimmune manifestations of murine encephalomyelitis .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in murine models of encephalomyelitis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Treatment of Collagen-Induced Arthritis
- Scientific Field : Rheumatology .
- Summary of Application : Roquinimex has been used in the treatment of collagen-induced arthritis .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in models of collagen-induced arthritis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Treatment of Lupus-Like Disease
- Scientific Field : Rheumatology .
- Summary of Application : Roquinimex has been used in the treatment of lupus-like disease .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in models of lupus-like disease .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Amelioration of Autoimmune Manifestations
- Scientific Field : Immunology .
- Summary of Application : Roquinimex’s immunomodulatory properties have proven useful in the amelioration of the autoimmune manifestations of murine encephalomyelitis .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in murine models of encephalomyelitis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Treatment of Collagen-Induced Arthritis
- Scientific Field : Rheumatology .
- Summary of Application : Roquinimex has been used in the treatment of collagen-induced arthritis .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in models of collagen-induced arthritis .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Treatment of Lupus-Like Disease
- Scientific Field : Rheumatology .
- Summary of Application : Roquinimex has been used in the treatment of lupus-like disease .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of Roquinimex in models of lupus-like disease .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
安全和危害
未来方向
Roquinimex is currently being investigated for use in the treatment of a number of cancers and autoimmune conditions . It is also being researched for use as adjuvant therapy after bone marrow transplantation in cases of acute leukemia . Furthermore, Roquinimex has shown promise in managing psoriasis when used in combination with Clobetasol .
属性
IUPAC Name |
4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOQMRIPALTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045680 | |
Record name | Roquinimex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Roquinimex | |
CAS RN |
84088-42-6 | |
Record name | Linomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84088-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roquinimex [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084088426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roquinimex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11366 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Roquinimex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROQUINIMEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372T2944C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。